Tofacitinib impurity 69 is a chemical compound associated with the pharmaceutical agent tofacitinib, which is primarily used as a Janus kinase inhibitor for treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The impurity is significant in pharmaceutical quality control, as it can affect the safety and efficacy of the drug formulations. Tofacitinib impurity 69 has been classified under various categories based on its chemical structure and properties.
Tofacitinib impurity 69 can be sourced from chemical synthesis processes related to the production of tofacitinib. It is identified by the CAS number 2183519-70-0 and has a molecular formula of C15H23N5, with a molecular weight of 273.38 g/mol . Its relevance in pharmaceutical contexts necessitates rigorous analytical methods for its identification and quantification.
Tofacitinib impurity 69 falls under the category of pharmaceutical impurities, specifically those arising during the synthesis of tofacitinib. Impurities are typically classified based on their origin (process-related or degradation-related), structure, and potential impact on drug quality.
The synthesis of tofacitinib impurity 69 involves several chemical reactions that can be categorized into distinct steps. A common method includes:
The synthesis process emphasizes high yield and purity, crucial for the quality assessment of pharmaceuticals. Techniques such as column chromatography may be employed for purification after the initial reaction steps.
The molecular structure of tofacitinib impurity 69 can be represented as follows:
The compound's structural data can be analyzed using various spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its identity and purity levels .
Tofacitinib impurity 69 can participate in various chemical reactions typical for organic compounds:
Common reagents used in these reactions include:
Tofacitinib itself acts as a Janus kinase inhibitor, modulating cytokine signaling pathways that are critical in immune responses. While the specific mechanism of action for tofacitinib impurity 69 is less characterized, it may interact with similar pathways due to its structural resemblance to tofacitinib. This interaction could potentially influence pharmacokinetics or pharmacodynamics when present in drug formulations .
Tofacitinib impurity 69 exhibits standard physical properties typical for small organic molecules:
The chemical properties include:
Relevant data regarding its dissociation constant (pKa) and partition coefficient can further elucidate its behavior in biological systems .
Tofacitinib impurity 69 serves several scientific uses:
Tofacitinib Impurity 69 retains the critical (3R,4R)-stereochemical configuration of the piperidine ring present in the parent drug tofacitinib citrate, a feature essential for its molecular recognition but insufficient for therapeutic activity. This absolute configuration at the C3 and C4 positions of the piperidine moiety is definitively established through X-ray crystallographic studies of related (3R,4R)-piperidine derivatives and confirmed experimentally using chiral reversed-phase high-performance liquid chromatography (RP-HPLC) methods [1] [5]. The stereochemical integrity of this chiral center is paramount in impurity profiling because even subtle alterations in spatial orientation can drastically impact molecular interactions without necessarily conferring pharmacological activity.
The trans-dimethyl configuration at the 3- and 4-positions of the piperidine ring creates a rigid spatial arrangement that influences the projection of the N-methyl-N-(pyrrolopyrimidinyl) substituent and the carbonyl-containing side chain. Research on opioid antagonists sharing the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold demonstrates that minor deviations in the conformation of N-substituents attached to this chiral piperidine core can significantly diminish receptor binding affinity [5] [9]. This structural sensitivity underscores the importance of precise stereochemical characterization in pharmaceutical impurities. In the case of Impurity 69, while the core stereochemistry mirrors the parent drug, the extended molecular structure alters its overall conformational preferences.
Table 1: Stereochemical Features of (3R,4R)-Piperidine Core in Tofacitinib and Impurity 69
Structural Feature | Tofacitinib Citrate | Impurity 69 | Analytical Characterization Method |
---|---|---|---|
C3 Configuration | R | R | Chiral RP-HPLC [1] |
C4 Configuration | R | R | Chiral RP-HPLC [1] |
Relative Stereochemistry | trans (3R,4R) | trans (3R,4R) | X-ray Diffraction [5] |
Piperidine Ring Conformation | Chair | Chair | Molecular Modeling & NMR |
Separation techniques specifically developed for tofacitinib enantiomers, employing chiral stationary phases like the CHIRALPAK IH column with ammonium acetate buffer (pH 8.0)/acetonitrile mobile phases, are equally critical for resolving and identifying stereochemical variants of related impurities, including potential diastereomers arising from synthesis or degradation [1]. These methods typically achieve baseline separation of the pharmacologically active (3R,4R)-enantiomer from its (3S,4S)-counterpart and other stereoisomers, providing the resolution necessary to confirm the stereochemistry of Impurity 69 relative to the parent compound.
The pyrrolo[2,3-d]pyrimidine heterocyclic system in Tofacitinib Impurity 69 exhibits the same ring connectivity as the parent drug, but its chemical environment is significantly altered due to the extended cyanoacetylated side chain. Positional isomerism within this fused bicyclic system – particularly concerning the nitrogen atom placement – fundamentally dictates hydrogen bonding capacity, dipole moment, electron distribution, and overall molecular shape [6] [8]. The 7H-pyrrolo[2,3-d]pyrimidine isomer present in both tofacitinib and Impurity 69 allows for specific hydrogen bonding patterns via the pyrrole nitrogen (position 7) and the pyrimidine nitrogen atoms (positions 1 and 3), interactions crucial for binding to kinase targets like JAK in the parent drug [6] [10].
Critically, alternative positional isomers like pyrrolo[3,2-d]pyrimidine or pyrrolo[1,2-c]pyrimidine exhibit distinct electronic properties and hydrogen bonding motifs. For instance, the spatial orientation of the hydrogen bond acceptor nitrogen atoms differs substantially between the [2,3-d] and [3,2-d] isomers. This difference is readily detectable via analytical techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at 285 nm – a wavelength optimal for pyrrolo[2,3-d]pyrimidine absorption due to its π→π* transitions – provides a sensitive method for monitoring Impurity 69 and confirming its shared chromophore with the parent drug [1] [7]. Mass spectrometry further differentiates isomers; the characteristic fragmentation pattern of the [2,3-d] isomer under electrospray ionization (ESI) conditions includes prominent ions resulting from cleavage between the pyrrole and pyrimidine rings, a pattern distinct from other isomers [8].
The stability of the pyrrolo[2,3-d]pyrimidine moiety in Impurity 69 is influenced by its substitution pattern. While the parent drug features a methylamino group attached directly to the pyrimidine C4 position, Impurity 69 retains this linkage but alters the substituent on the piperidine nitrogen. This structural modification potentially impacts the electron density within the pyrrolopyrimidine system, albeit without altering its fundamental isomeric identity. Synthetic pathways to such derivatives often involve cyclization strategies starting from β-enaminonitriles or reactions of aminopyrimidines with electrophiles, routes that favor the formation of the specific [2,3-d] isomer over alternatives [6].
The defining structural characteristic of Tofacitinib Impurity 69 is the presence of the (E)-butyl 3-amino-2-cyano-5-oxopent-2-enoate moiety, introduced via cyanoacetylation at the piperidine nitrogen. This contrasts sharply with the 3-oxo-3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propanenitrile group found in tofacitinib citrate [7]. The chemical structure is explicitly defined as (E)-butyl 3-amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate, with the molecular formula C₂₃H₃₁N₇O₃ and a molecular weight of 453.54 g/mol [4] [7].
This cyanoacetylation results in several critical structural and physicochemical divergences from the parent drug:
Table 2: Key Molecular Descriptors Differentiating Tofacitinib Citrate and Impurity 69
Molecular Characteristic | Tofacitinib Citrate | Tofacitinib Impurity 69 | Impact on Physicochemical Properties |
---|---|---|---|
Key Functional Group on Piperidine N | β-Ketonitrile (NC-CH₂-C(O)-) | (E)-α-Cyano-β-aminobutyl acrylate ester | Alters polarity, H-bonding, stability, UV profile |
Molecular Formula | C₁₆H₂₀N₆O (free base); C₂₂H₂₈N₆O₈ (citrate) | C₂₃H₃₁N₇O₃ | Increased MW, Altered elemental composition |
Molecular Weight (g/mol) | 312.37 (free base); 504.49 (citrate) | 453.54 | Impacts chromatographic retention (RP-HPLC) |
Chromophore | Pyrrolopyrimidine + β-ketonitrile | Pyrrolopyrimidine + extended enone-cyano-amino system | Alters UV spectrum & detection sensitivity |
Hydrolytic Susceptibility | Ketonitrile relatively stable | Ester group prone to hydrolysis | Potential source of further degradation impurities |
Cyanoacetylation fundamentally transforms the chemical behavior of the molecule compared to tofacitinib. While the parent drug's β-ketonitrile group is relatively stable, the ester linkage within the pent-2-enoate chain of Impurity 69 introduces a hydrolytically labile site. This lability is significant for impurity fate mapping during drug product stability studies. Furthermore, the presence of the amino group adjacent to the electron-withdrawing cyano and carbonyl functions creates a potential intramolecular charge transfer system and may influence the pKa of that amino group, making it potentially more acidic or basic than typical aliphatic amines. These profound structural differences necessitate specific analytical methodologies for Impurity 69's reliable detection, quantification, and control within the tofacitinib drug substance and product. The established reversed-phase chiral HPLC methods for the parent drug enantiomers require optimization or complementary methods to adequately address this specific impurity [1] [7].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7